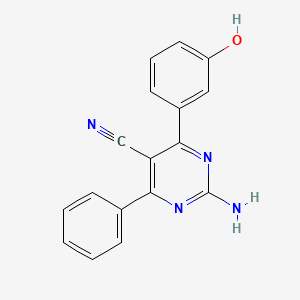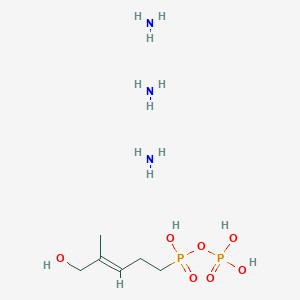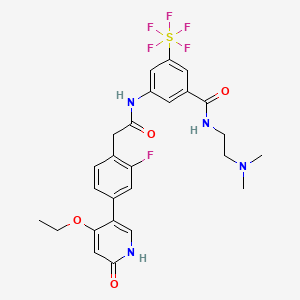![molecular formula C16H11N5O B12406797 3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)
3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RSK2-IN-2 is a chemical compound known for its role as an inhibitor of ribosomal S6 kinase 2 (RSK2). RSK2 is a serine/threonine kinase involved in various cellular processes, including cell proliferation, transformation, and cancer development. The inhibition of RSK2 has been explored for its potential therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
The synthesis of RSK2-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions to form RSK2-IN-2.
Industrial production methods for RSK2-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
RSK2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
RSK2-IN-2 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of RSK2 in various chemical reactions and pathways.
Biology: It is used to investigate the biological functions of RSK2 in cell proliferation, differentiation, and apoptosis.
Medicine: It is explored for its potential therapeutic applications in cancer treatment, particularly in targeting tumors with high RSK2 activity.
Industry: It is used in the development of new drugs and therapeutic agents targeting RSK2
Mecanismo De Acción
RSK2-IN-2 exerts its effects by inhibiting the activity of RSK2. RSK2 is involved in the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates various cellular processes. By inhibiting RSK2, RSK2-IN-2 disrupts the phosphorylation of downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly relevant in cancer cells, where RSK2 activity is often upregulated .
Comparación Con Compuestos Similares
RSK2-IN-2 is compared with other similar compounds, such as:
SL0101: A specific inhibitor of RSK1 and RSK2, used in cancer research.
BI-D1870: Another RSK inhibitor that targets the N-terminal kinase domain of RSK2.
Fluoromethylketone (FMK): A pyrrolopyrimidine analog that selectively inhibits RSK1 and RSK2
RSK2-IN-2 is unique in its specific inhibition of RSK2, making it a valuable tool for studying the role of RSK2 in various cellular processes and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H11N5O |
|---|---|
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-[3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H11N5O/c17-8-12(15(18)22)7-10-2-1-3-11(6-10)14-13-4-5-19-16(13)21-9-20-14/h1-7,9H,(H2,18,22)(H,19,20,21)/b12-7+ |
Clave InChI |
PBACTZXZNFJQGT-KPKJPENVSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C2=C3C=CNC3=NC=N2)/C=C(\C#N)/C(=O)N |
SMILES canónico |
C1=CC(=CC(=C1)C2=C3C=CNC3=NC=N2)C=C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


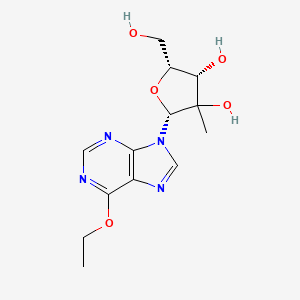
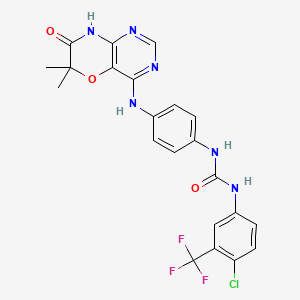
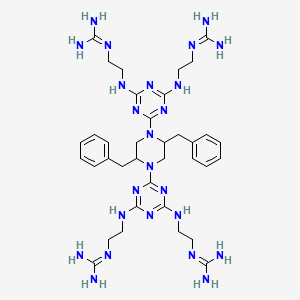
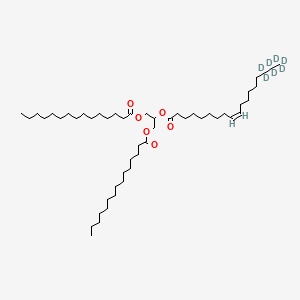
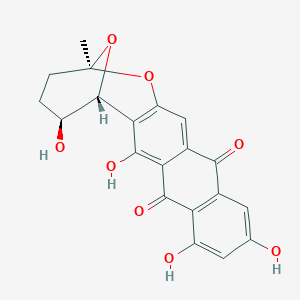
![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
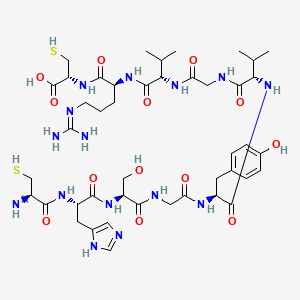
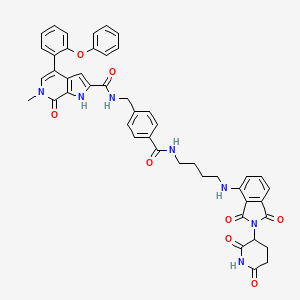
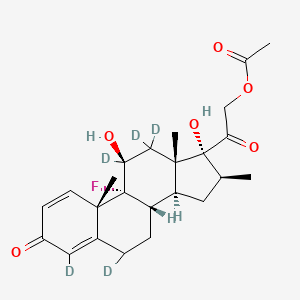
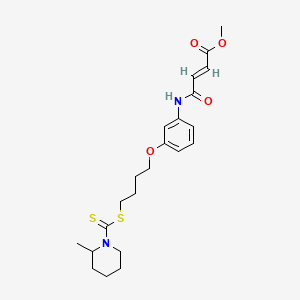
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
